molecular formula C21H27N3O2 B5468738 N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5468738
M. Wt: 353.5 g/mol
InChI Key: VSTNZFJIDIYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as JNJ-7925476, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been found to decrease the levels of corticosterone, a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its specificity for certain neurotransmitter receptors, which allows researchers to study the effects of modulating these receptors in a controlled manner. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are not fully understood.

Future Directions

There are a number of potential future directions for the study of N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in a clinical setting. Finally, the compound could be used as a tool to study the role of specific neurotransmitter receptors in the regulation of mood and behavior.

Synthesis Methods

The synthesis method of N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 2-ethylphenylamine with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, it has been found to have antipsychotic effects, indicating its potential use in the treatment of schizophrenia.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-17-8-4-5-9-18(17)22-21(25)16-23-12-14-24(15-13-23)19-10-6-7-11-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNZFJIDIYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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